1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine
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Description
Synthesis Analysis
The synthesis of sulfoxides, such as “1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine”, often involves the use of sulfinate esters . A method for the preparation of allyl sulfoxides by S-allylation of sulfinate esters has been developed, which proceeds through sulfonium intermediates without [3,3]-sigmatropic rearrangement and further Pummerer-type reactions of the resulting allyl sulfoxides .Chemical Reactions Analysis
Sulfoxides, such as “1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine”, have been shown to be highly effective in rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to various unsaturated esters .Scientific Research Applications
Sigma Receptor Ligands with Agonist Sigma2 Activity
Derivatives related to "1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine" have been synthesized and tested for their affinity and selectivity towards sigma receptors. These compounds, particularly those with certain alkyl chain lengths and methoxyl group positions, demonstrated high affinities for sigma2 receptors. Some derivatives showed promising selectivity towards sigma1 receptors, indicating potential applications in antineoplastic therapy and PET diagnosis agents (Berardi et al., 2004).
Role of Linker in Ligands for the Serotonin Receptor
Research on derivatives of "1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine" explored the role of linkers between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. The introduction of different linkers affected the affinity for 5-HT6R, with some derivatives showing high activity, suggesting their potential as lead structures for further development (Łażewska et al., 2019).
Catalysis and Synthesis
The compound and its derivatives are utilized in catalytic processes and the synthesis of organic molecules. For example, research on oxovanadium(V) complexes with hydrazone ligands derived from related compounds has shown effective catalytic property for sulfoxidation reactions, highlighting their utility in organic synthesis (Wang et al., 2013). Additionally, silica-bonded propylpiperazine-N-sulfamic acid has been used as a recyclable solid acid catalyst for the preparation of various organic compounds, demonstrating the versatility of derivatives in catalysis (Khorami et al., 2014).
Structural Characterization and Synthon Cooperation
Research involving 1-methylpiperazine and aromatic carboxylic acids led to the formation of multi-component hydrogen-bonding salts. These studies provide insights into the hydrogen-bond interactions and crystal structures, showcasing the importance of such derivatives in developing novel supramolecular architectures (Yu et al., 2015).
properties
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)sulfinyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17-9-11-18(12-10-17)21(19)16-14-6-4-3-5-13(14)7-8-15(16)20-2/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSOUIBBTHZPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)C2=C(C=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine |
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